N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a thioacetamide linker connected to a 4-acetamidophenyl moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester, amide, or carbamate groups, enhancing pharmacological activity through hydrogen bonding with biological targets . Derivatives of this scaffold are explored for antibacterial and anticancer applications, as seen in studies by Shah et al., where analogs demonstrated potent activity against Staphylococcus aureus (MIC: 63 µg/mL) .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)19-13-2-4-14(5-3-13)20-15(24)10-26-17-22-21-16(25-17)12-6-8-18-9-7-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSQPMYOXSQDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the acetamide derivative of phenol
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antipyretic agent. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to downstream effects that modulate biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly sensitive to substituents on the oxadiazole ring and the attached aromatic/heteroaromatic groups. Below is a comparative analysis of key analogs:
Table 1: Key Analogs and Their Properties
Structure-Activity Relationship (SAR) Insights
- Halogen Substituents : The presence of chlorine (e.g., Compound 154) or bromine (e.g., Compound 14) enhances cytotoxicity, likely due to increased lipophilicity and target binding .
- Heteroaromatic Groups : Pyridine (in the target compound) and pyrimidine (Compound 154) improve solubility and receptor interactions via π-π stacking .
- Bioisosteric Effects : Replacement of the oxadiazole ring with thiadiazole (e.g., Compound 4g) retains activity but alters selectivity, as seen in thiadiazole-based anticancer agents .
Pharmacokinetic and Physicochemical Properties
- Melting Points: Higher melting points (>250°C) are observed in phthalazinone derivatives (e.g., 4b, >300°C) due to strong intermolecular interactions .
- Solubility : Pyridine-containing derivatives (e.g., the target compound) exhibit better aqueous solubility than purely aromatic analogs .
Biological Activity
N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis pathways, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyridine derivatives and features a unique structural motif that includes an acetamidophenyl group linked through a thioether bond to a pyridinyl-substituted oxadiazole. The molecular formula is , with a molecular weight of 372.46 g/mol.
Synthetic Routes:
- Formation of the Oxadiazole Ring: The oxadiazole moiety can be synthesized via condensation reactions involving hydrazine derivatives and carboxylic acids.
- Pyridine Ring Formation: This involves the use of appropriate aldehydes and amines under acidic conditions.
- Thioether Bond Formation: A nucleophilic substitution reaction introduces the thioether linkage between the oxadiazole and the acetamidophenyl group.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cytotoxicity Assays: The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies using MTT assays revealed an IC50 value of approximately 25 µM against HeLa cells, indicating potent activity .
The proposed mechanism for its anticancer activity includes:
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to induce G0/G1 phase arrest in sensitive cancer cells, thereby inhibiting proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:
- Bacterial Inhibition: Studies indicate that this compound has effective antibacterial properties against both Gram-positive and Gram-negative bacteria.
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 25 | Anticancer |
| Similar Pyridine Derivative | 30 | Anticancer |
| Thiazole Derivative | 29 | Anticancer |
Case Study 1: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed at dosages correlating with in vitro cytotoxicity data.
Case Study 2: Mechanistic Insights
Further mechanistic investigations revealed that this compound not only induces apoptosis but also enhances autophagic processes in cancer cells. This dual mechanism may contribute to its effectiveness against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
